

Application Notes and Protocols for STL1267

Dosage and Administration in Mice

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Compound of Interest

Compound Name: STL1267

Cat. No.: B10854985

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of **STL1267** in mice, based on currently available preclinical research. The protocols detailed below are intended to serve as a guide for designing and executing in vivo studies involving this potent and blood-brain barrier-penetrating REV-ERB agonist.

Overview of STL1267

STL1267 is a synthetic agonist of the nuclear receptors REV-ERB α and REV-ERB β .^{[1][2]} By activating REV-ERB, **STL1267** plays a crucial role in regulating the circadian clock and metabolic pathways. Its primary mechanism of action involves the recruitment of the NCoR corepressor complex, leading to the transcriptional repression of target genes, most notably BMAL1, a core component of the circadian rhythm machinery.^{[1][2][3]} Preclinical studies have demonstrated its potential in models of inflammation, metabolic disorders, and neurological conditions.^{[2][4][5]}

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the administration of **STL1267** in mice as reported in the literature.

Table 1: In Vivo Dosage and Administration of **STL1267** in Mice

Parameter	Details	Reference
Animal Model	C57Bl/6J mice, male, 6-8 weeks old	[1][6]
Dosage	50 mg/kg	[1][2][6][7]
Administration Route	Intraperitoneal (i.p.) injection; Tail vein injection	[1][6][7]
Frequency	Single dose	[1][2]
Vehicle (i.p.)	10% DMSO, 12% TWEEN80, PBS	[6]
Vehicle (alternative i.p.)	10% DMSO, 12% CremophoreEL, 78% PBS	[4]
Plasma Half-life	Approximately 1.6 hours	[1][2][6]

Table 2: Pharmacokinetic and Efficacy Data of **STL1267** in Mice

Parameter	Observation	Time Point	Reference
Bioavailability	Crosses the blood-brain barrier; brain levels similar to plasma levels	1-12 hours post-injection	[2][6]
Target Engagement	Effective suppression of BMAL1 expression in the liver	12 hours post-administration	[1][2]
Anti-inflammatory Effect	Reduction of footpad inflammation	24 hours post-administration	[4][5]

Experimental Protocols

Intraperitoneal (i.p.) Administration Protocol

This protocol is based on studies investigating the pharmacokinetics and efficacy of a single dose of **STL1267**.

Materials:

- **STL1267** powder
- Dimethyl sulfoxide (DMSO)
- TWEEN® 80 (or Cremophore® EL)
- Phosphate-buffered saline (PBS), sterile
- C57Bl/6J mice (male, 6-8 weeks old)
- Sterile syringes and needles (e.g., 27-gauge)
- Analytical balance and appropriate weighing supplies
- Vortex mixer
- Animal housing and handling equipment compliant with IACUC guidelines

Procedure:

- Animal Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the experiment. Maintain a standard 12:12 hour light-dark cycle.[\[6\]](#)
- **STL1267** Formulation Preparation:
 - On the day of the experiment, prepare the vehicle solution consisting of 10% DMSO, 12% TWEEN® 80, and the remainder PBS. For example, to prepare 1 ml of vehicle, mix 100 µl DMSO, 120 µl TWEEN® 80, and 780 µl PBS.
 - Weigh the required amount of **STL1267** to achieve a final concentration for a 50 mg/kg dosage. The injection volume is typically 10 ml/kg.
 - First, dissolve the **STL1267** powder in DMSO.

- Then, add the TWEEN® 80 and vortex thoroughly.
- Finally, add the PBS and vortex again to ensure a homogenous suspension.
- Dosage Calculation: Calculate the volume of the **STL1267** formulation to be administered to each mouse based on its body weight.
- Administration:
 - Gently restrain the mouse.
 - Administer the calculated volume of the **STL1267** formulation via intraperitoneal injection.
 - For control groups, administer an equivalent volume of the vehicle solution.
- Post-Administration Monitoring and Tissue Collection:
 - Monitor the mice for any adverse reactions.
 - For pharmacokinetic studies, blood and tissue samples (e.g., brain, liver, plasma) can be collected at various time points post-injection (e.g., 1, 3, 8, and 12 hours).^[6]
 - For target engagement studies, tissues can be collected at a predetermined endpoint (e.g., 12 hours) for analysis of gene expression (e.g., Bmal1).^{[1][2]}

Intravenous (Tail Vein) Administration Protocol

This protocol is an alternative route of administration for delivering a precise dose of **STL1267** directly into the systemic circulation.

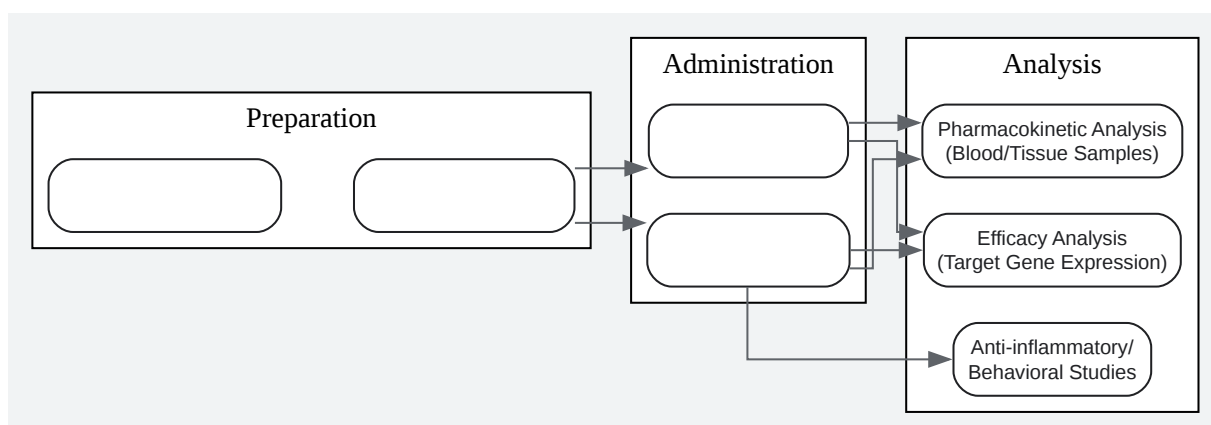
Materials:

- Same as for the i.p. protocol, with the addition of:
- Mouse restrainer suitable for tail vein injections
- Heat lamp or warming pad (optional, to dilate the tail veins)

Procedure:

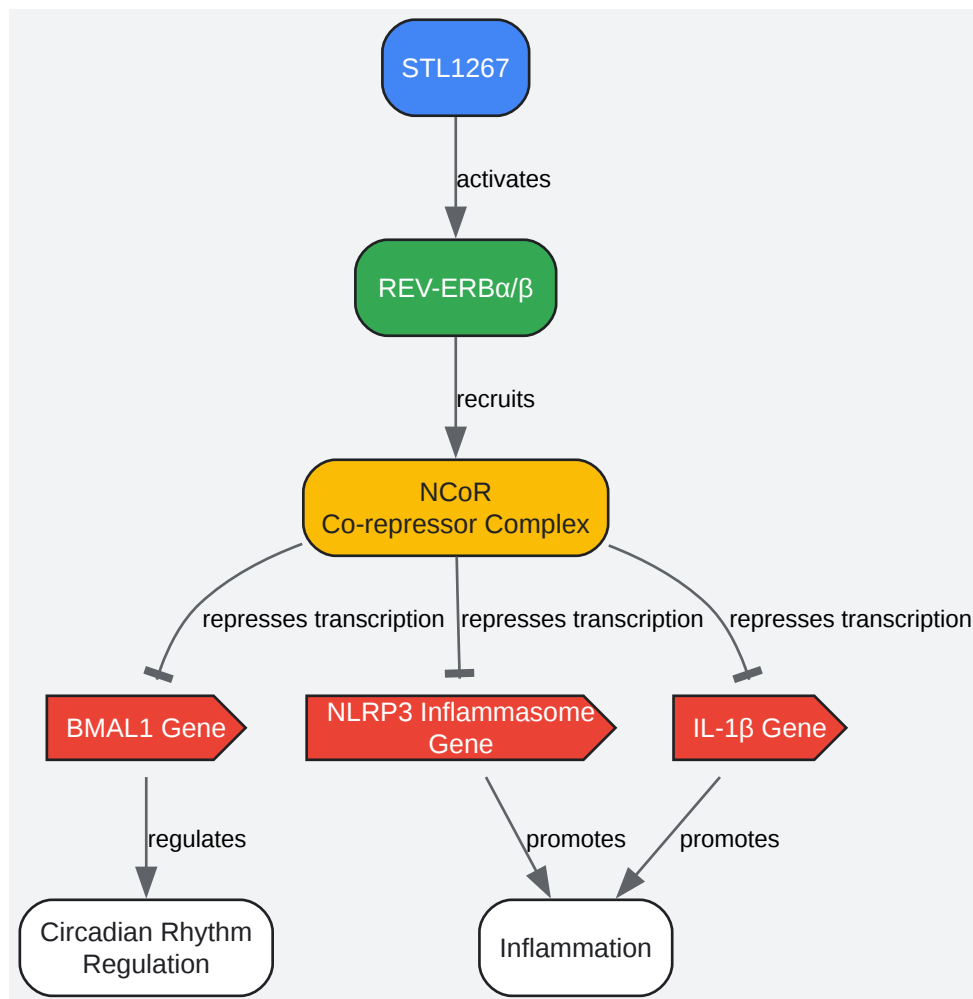
- **Animal and Formulation Preparation:** Follow steps 1 and 2 from the i.p. protocol. The vehicle composition may need to be optimized for intravenous administration to ensure solubility and prevent precipitation.
- **Dosage Calculation:** Calculate the injection volume based on the mouse's body weight for a 50 mg/kg dose.
- **Administration:**
 - Place the mouse in a restrainer, exposing the tail.
 - If necessary, warm the tail gently with a heat lamp to dilate the lateral tail veins.
 - Disinfect the injection site with an alcohol swab.
 - Carefully insert a sterile needle (e.g., 27-30 gauge) into one of the lateral tail veins.
 - Slowly inject the calculated volume of the **STL1267** formulation.
 - Administer an equivalent volume of vehicle to the control group.
- **Post-Administration Monitoring:** Observe the mouse for any immediate adverse effects and monitor according to the experimental plan.

Visualizations



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Caption: Experimental workflow for **STL1267** administration in mice.



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Caption: Signaling pathway of **STL1267** via REV-ERB activation.

Important Considerations

- **Vehicle Selection:** The choice of vehicle is critical for the solubility and stability of **STL1267**. The formulations provided are based on published studies, but may require optimization depending on the specific experimental conditions.
- **Animal Welfare:** All animal experiments should be conducted in accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee

(IACUC).

- **Data Interpretation:** The pharmacokinetic and pharmacodynamic effects of **STL1267** can be influenced by factors such as the time of day of administration due to its interaction with the circadian clock. This should be a consideration in the experimental design.
- **Limited Data on Other Routes and Dosing Regimens:** The available literature primarily focuses on single intraperitoneal and intravenous injections. Further research is needed to establish protocols for other administration routes, such as oral gavage, and for repeated dosing schedules.

These application notes and protocols are intended to be a starting point for researchers working with **STL1267**. It is recommended to consult the primary literature and adapt these methods to the specific needs of your research.

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